Methyl 3-fluoroazetidine-3-carboxylate

Peptide mimetic stability Reverse aldol cleavage pH-dependent degradation

Select methyl 3-fluoroazetidine-3-carboxylate when your program demands a conformationally constrained, metabolically stable building block that cannot be substituted. The C‑3 fluorine eliminates reverse aldol ring-opening above pH 8 (unlike 3‑OH‑Aze), lowers azetidine basicity by ~2.5 pKa units for improved CNS permeability, and the methyl ester hydrolyses 9–36× faster than ethyl/isopropyl analogs for efficient GMP deprotection. Its downstream fluoroazetidine diol matched gemcitabine in PANC‑1 growth inhibition, while non‑fluorinated analogs were inactive—confirming fluorine is a pharmacophoric requirement. For peptide mimetics, CNS lead optimization, or oncology scaffolds, this is the only building block that delivers the full profile.

Molecular Formula C5H8FNO2
Molecular Weight 133.12
CAS No. 1363380-90-8
Cat. No. B3047252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoroazetidine-3-carboxylate
CAS1363380-90-8
Molecular FormulaC5H8FNO2
Molecular Weight133.12
Structural Identifiers
SMILESCOC(=O)C1(CNC1)F
InChIInChI=1S/C5H8FNO2/c1-9-4(8)5(6)2-7-3-5/h7H,2-3H2,1H3
InChIKeyWNLQSAXAATZVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Fluoroazetidine-3-Carboxylate (CAS 1363380-90-8): A Fluorinated Azetidine Building Block for Medicinal Chemistry and Peptide Scaffold Design


Methyl 3-fluoroazetidine-3-carboxylate is a fluorinated four-membered heterocyclic β-amino acid ester, classified within the 3-substituted azetidine-3-carboxylate family. It features a fluorine atom and a methyl ester group on the same azetidine ring carbon (C-3) [1]. This compound serves as a key synthetic intermediate and building block in medicinal chemistry, where the fluorine atom imparts distinct conformational preferences and metabolic stability relative to non-fluorinated azetidine analogs [2]. Its primary applications span peptide mimetic design, pharmaceutical intermediate synthesis, and the construction of fluorinated heterocyclic scaffolds for drug discovery programs targeting central nervous system disorders and oncology [1][3].

Why Methyl 3-Fluoroazetidine-3-Carboxylate Cannot Be Replaced by Non-Fluorinated or 3-Hydroxy Azetidine Analogs


Generic substitution within the azetidine-3-carboxylate class is not viable due to three orthogonal differentiation axes. First, the C-3 fluorine atom eliminates the pH-dependent reverse aldol ring-opening that plagues 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) analogs above pH 8, enabling stable peptide mimetic construction [1]. Second, fluorine at C-3 reduces the azetidine ring nitrogen basicity (pKa) by approximately 2.5 units relative to the parent azetidine, fundamentally altering protonation state, membrane permeability, and off-target binding profiles compared to non-fluorinated methyl azetidine-3-carboxylate [2]. Third, the methyl ester moiety provides a 9- to 36-fold faster hydrolytic deprotection rate than ethyl or isopropyl ester analogs, which directly impacts downstream synthetic process efficiency [3]. These differences are structural and physicochemical in nature—not merely potency variations—meaning that a non-fluorinated or alternative ester analog cannot recapitulate the same pharmacological or synthetic outcome.

Quantitative Differentiation Evidence: Methyl 3-Fluoroazetidine-3-Carboxylate Versus Closest Comparators


pH-Independent Ring Stability: 3-Fluoroazetidine Amide vs. 3-Hydroxyazetidine Amide

The 3-fluoroazetidine amide (compound 11, derived from the 3-fluoroazetidine-3-carboxylate scaffold) remains stable across a wide pH range and is resistant to both hydrolysis and ring fragmentation under acidic and basic conditions. In direct contrast, the corresponding 3-hydroxyazetidine amide (compound 6) undergoes rapid reverse aldol ring-opening and is unstable above pH 8, rendering it unsuitable for peptide mimetic applications [1]. This stability is conferred by the replacement of the hydroxyl group with fluorine at the C-3 position, eliminating the aldol cleavage pathway.

Peptide mimetic stability Reverse aldol cleavage pH-dependent degradation Fluorine substitution effect

Azetidine Ring pKa Modulation: C-3 Monofluorination Reduces Basicity by 2.5 Units vs. Parent Azetidine

Fluorination at the C-3 position of the azetidine ring produces the most significant pKa decrease among all fluorination patterns studied. The first fluorine atom at C-3 reduces the azetidine nitrogen pKa by 2.5 units compared to the parent non-fluorinated azetidine [1]. For context, methyl azetidine-3-carboxylate (non-fluorinated) has a predicted pKa of 9.57 ± 0.40 . The monofluorination effect observed in the systematic study applies directly to the 3-fluoroazetidine core of the target compound, resulting in substantially reduced basicity that alters protonation state at physiological pH.

Amine basicity pKa modulation Fluorine electronegativity ADME optimization

Methyl Ester Hydrolysis Kinetics: 9× to 36× Faster Than Ethyl or Isopropyl Azetidine-3-Carboxylate Esters

The methyl ester of N-benzylazetidine-3-carboxylic acid undergoes complete hydrolysis to the free acid in boiling water within 37-40 minutes. Under identical conditions, the corresponding ethyl ester requires 6 hours and the isopropyl ester requires 24-40 hours for complete conversion [1]. This represents a 9-fold rate advantage over the ethyl ester and a 36-fold advantage over the isopropyl ester. The methyl ester is the only derivative that achieves rapid, complete hydrolysis suitable for commercial-scale synthesis, a finding disclosed as the basis for a process patent.

Ester hydrolysis Process chemistry Deprotection efficiency Synthetic throughput

Patent Portfolio Density: 41 Patents Reference Methyl 3-Fluoroazetidine-3-Carboxylate as a Key Intermediate

Methyl 3-fluoroazetidine-3-carboxylate (as the hydrochloride salt) is referenced in 41 patents according to PubChemLite data [1]. This patent density indicates substantial industrial investment in synthetic routes and final pharmaceutical compositions that depend on this specific fluorinated azetidine building block. The high patent count reflects the compound's established role as a versatile intermediate across multiple therapeutic programs, rather than a single-niche application.

Patent landscape Industrial relevance Pharmaceutical intermediates IP density

Anticancer Activity of the Fluoroazetidine Scaffold: meso-Fluoroazetidine Diol Matches Gemcitabine Potency Against PANC-1 Cells

The meso-fluoroazetidine diol (compound 15), a downstream derivative of the 3-fluoroazetidine-3-carboxylate scaffold, inhibited PANC-1 pancreatic cancer cell growth with an IC50 of 165.3 ± 9.1 μM, which is statistically equivalent to gemcitabine (IC50 122.9 ± 66.4 μM) in the same MTT assay [1]. Importantly, the non-fluorinated 3-hydroxyazetidine analogs showed no significant inhibition of any glycosidase and no anticancer cell growth inhibition, demonstrating that the fluorine substitution is essential for biological activity [1]. The fluoroazetidine 15 also showed a broader inhibition spectrum across Hep G2 (IC50 80.3 ± 6.2 μM), SW480 (IC50 194.7 ± 1.2 μM), and MCF-7 (IC50 332.4 ± 50.2 μM) cell lines.

Pancreatic cancer Iminosugar Fluoroazetidine Growth inhibition Gemcitabine comparator

LogP and Physicochemical Profile: Fluorinated Methyl Ester Offers a Distinct Lipophilicity Window for CNS Drug Design

Methyl 3-fluoroazetidine-3-carboxylate has a predicted LogP of -0.53 , placing it in a lipophilicity range suitable for CNS drug candidates while maintaining adequate aqueous solubility. Systematic studies of monofluorinated saturated heterocyclic amines demonstrate that monofluorination of azetidine reduces basicity (pKa) while retaining high metabolic stability in microsomal clearance assays—with the notable exception of 3,3-difluoroazetidine derivatives which showed reduced metabolic stability [1]. This positions the monofluorinated methyl ester as the optimal balance point: fluorine-mediated pKa reduction for CNS penetration without the metabolic liability of gem-difluorination. The non-fluorinated methyl azetidine-3-carboxylate has a predicted LogP range of approximately -0.55 to -0.29 [2], indicating that fluorine substitution at C-3 provides a distinct yet moderate shift in physicochemical space.

Lipophilicity LogP CNS drug design Blood-brain barrier Physicochemical tuning

High-Value Application Scenarios for Methyl 3-Fluoroazetidine-3-Carboxylate Based on Quantitative Differentiation Evidence


Stable Peptide Mimetic Design Requiring pH-Independent Scaffold Integrity

Research programs developing peptide mimetics or modified peptides intended for systemic circulation or variable pH environments should select methyl 3-fluoroazetidine-3-carboxylate as the precursor building block. The 3-fluoro substitution eliminates the reverse aldol ring-opening liability inherent to 3-hydroxyazetidine analogs above pH 8, as demonstrated by the stability of 3-fluoroazetidine amide 11 under both acidic and basic conditions [1]. This enables the construction of protease-resistant, conformationally constrained peptide scaffolds that maintain structural integrity throughout physiological pH ranges encountered in plasma (pH 7.4), endosomal compartments (pH 5.5-6.5), and renal filtrate (pH 4.5-8.0)—a feat unattainable with 3-OH-Aze-derived building blocks.

CNS Drug Discovery Programs Requiring Fine-Tuned Amine Basicity and BBB Penetration

Lead optimization campaigns targeting CNS indications benefit from methyl 3-fluoroazetidine-3-carboxylate as a building block that simultaneously reduces amine basicity (ΔpKa ≈ -2.5 units vs. parent azetidine [1]) while maintaining a LogP of approximately -0.53 —within the optimal range for passive blood-brain barrier penetration. The monofluorinated scaffold retains high intrinsic microsomal stability, unlike the 3,3-difluoroazetidine analog which showed reduced metabolic stability as the sole exception in the systematic class study [1]. This combination of reduced P-glycoprotein recognition risk (via lower basicity), adequate CNS multiparameter optimization (MPO) score, and preserved metabolic stability makes this compound a strategically superior choice over both non-fluorinated and gem-difluorinated alternatives for CNS programs.

Process Chemistry Scale-Up Requiring Rapid Ester Deprotection Kinetics

For synthetic routes where the methyl ester serves as a transient protecting group for the 3-fluoroazetidine-3-carboxylic acid, the methyl ester's 37-40 minute hydrolysis time in boiling water provides a decisive process advantage over the ethyl ester (6 hours) and isopropyl ester (24-40 hours) [1]. This 9- to 36-fold rate enhancement directly translates to reduced reactor occupancy, lower energy consumption, and faster batch turnaround in GMP manufacturing settings. Procurement specifications should therefore mandate the methyl ester form (CAS 1363380-90-8 or its hydrochloride salt CAS 1421920-61-7) when the downstream chemistry involves ester hydrolysis, as alternative esters impose economically prohibitive cycle times at scale.

Oncology Programs Evaluating Fluoroazetidine-Derived Iminosugars as Gemcitabine-Equivalent Anticancer Agents

Drug discovery programs pursuing pancreatic cancer or broad-spectrum anticancer agents should prioritize the 3-fluoroazetidine-3-carboxylate scaffold based on the demonstrated activity of its downstream derivative: the meso-fluoroazetidine diol 15 achieved PANC-1 growth inhibition equivalent to gemcitabine (IC50 165.3 ± 9.1 μM vs. 122.9 ± 66.4 μM, not statistically different) [1]. Critically, the non-fluorinated 3-hydroxyazetidine analogs showed no anticancer activity whatsoever, confirming that the C-3 fluorine atom is a pharmacophoric requirement, not merely a property modulator [1]. The fluoroazetidine scaffold also demonstrated broader-spectrum activity across Hep G2, SW480, and MCF-7 lines, suggesting utility beyond single-indication pancreatic cancer programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-fluoroazetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.